molecular formula C19H19ClN4O2 B11376972 3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Katalognummer: B11376972
Molekulargewicht: 370.8 g/mol
InChI-Schlüssel: SHAHKNKDSVIIBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and ethyl groups. The reaction conditions usually require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of various pharmaceuticals.

    3-Chloro-4-methylphenyl isocyanate: An intermediate in the synthesis of urea derivatives. The uniqueness of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H19ClN4O2

Molekulargewicht

370.8 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

InChI

InChI=1S/C19H19ClN4O2/c1-3-24(19(25)21-16-9-7-15(20)8-10-16)12-17-22-18(23-26-17)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI-Schlüssel

SHAHKNKDSVIIBQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.